
2-Iodo-3-phenylprop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-phenylprop-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an iodine atom attached to the second carbon of a 3-phenylprop-2-enal structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-phenylprop-2-enal typically involves the iodination of cinnamaldehyde (3-phenylprop-2-enal). One common method includes the use of iodine and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-3-phenylprop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the aldehyde group.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used to replace the iodine atom.
Major Products Formed
Oxidation: 3-Phenylprop-2-enoic acid.
Reduction: 3-Phenylprop-2-en-1-ol.
Substitution: 2-Azido-3-phenylprop-2-enal.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-phenylprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Iodo-3-phenylprop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the aldehyde group play crucial roles in its reactivity. For example, the compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamaldehyde (3-phenylprop-2-enal): The parent compound without the iodine substitution.
2-Bromo-3-phenylprop-2-enal: Similar structure with a bromine atom instead of iodine.
3-Phenylprop-2-en-1-ol: The reduced form of cinnamaldehyde.
Uniqueness
2-Iodo-3-phenylprop-2-enal is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with other halogens or hydrogen .
Eigenschaften
CAS-Nummer |
116544-98-0 |
|---|---|
Molekularformel |
C9H7IO |
Molekulargewicht |
258.06 g/mol |
IUPAC-Name |
2-iodo-3-phenylprop-2-enal |
InChI |
InChI=1S/C9H7IO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
YDHHTAMDNJQDLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



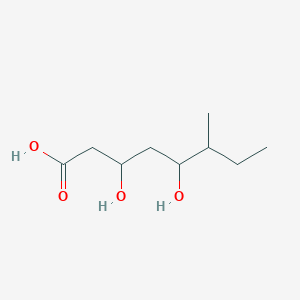
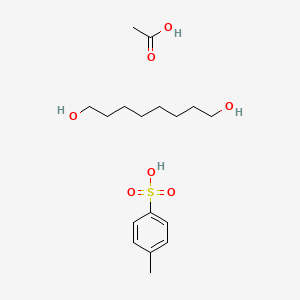

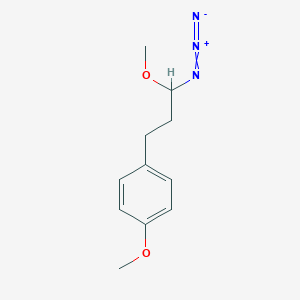
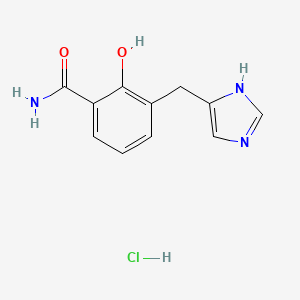
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)

![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
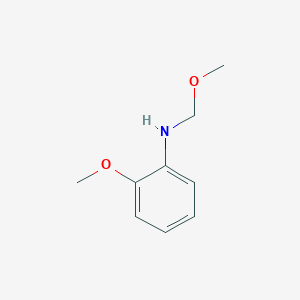
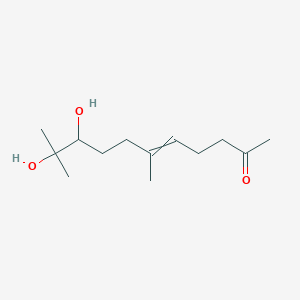
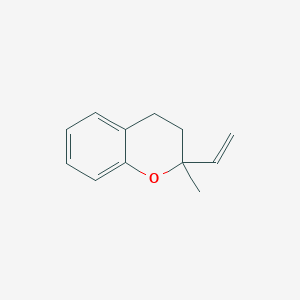
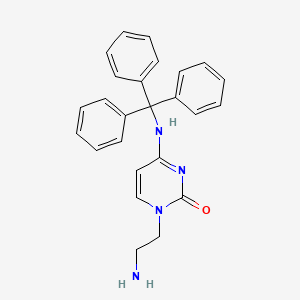
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)
